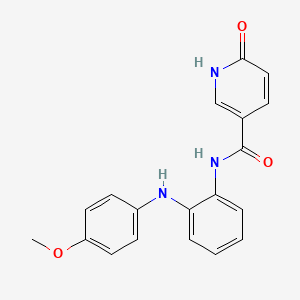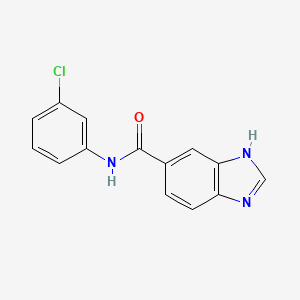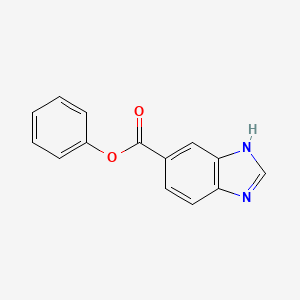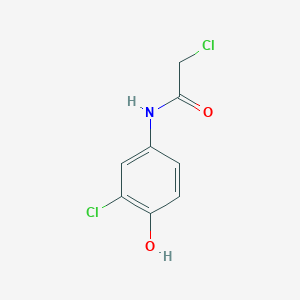![molecular formula C17H18N2O3 B7458635 N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide, also known as AN-9, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. AN-9 is a derivative of the nonsteroidal anti-inflammatory drug, naproxen, and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have potential applications in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In immunology, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been shown to have anti-inflammatory effects and may have potential as a treatment for autoimmune diseases.
作用机制
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide reduces inflammation and pain. Additionally, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving effects, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have neuroprotective effects, as well as anti-cancer effects. N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has also been found to have antioxidant effects and may help to reduce oxidative stress in the body.
实验室实验的优点和局限性
One of the main advantages of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide for lab experiments is its reproducibility. The synthesis method for N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide is efficient and reliable, making it readily available for use in scientific research. However, one limitation of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are many potential future directions for research on N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide. One area of interest is the development of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the safety and efficacy of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide in humans, as well as its potential applications in other areas of scientific research.
合成方法
The synthesis of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide involves the reaction of 2-bromoaniline with 3-(2-bromoacetyl)phenylpropanoic acid in the presence of triethylamine and copper(I) iodide. The resulting compound is then treated with sodium methoxide to form N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide. This method has been found to be efficient and reproducible, making N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide readily available for scientific research.
属性
IUPAC Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)19-14-9-6-10-15(11-14)22-12-17(21)18-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQRXIJCWVQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)




![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

